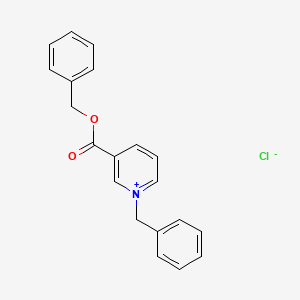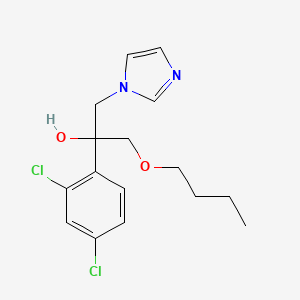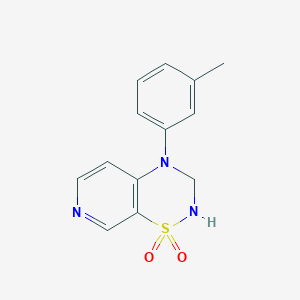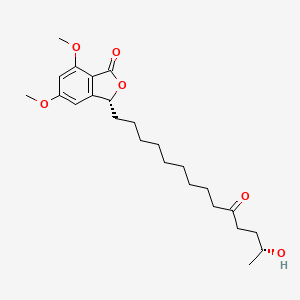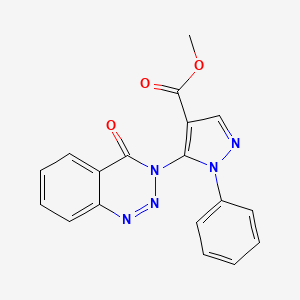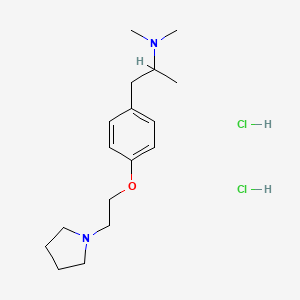
4-(2-(1-Pyrrolidinyl)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(1-Pyrrolidinyl)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride hydrate is a complex organic compound that features a pyrrolidine ring, an ethoxy group, and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1-Pyrrolidinyl)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride hydrate typically involves multiple stepsThe reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(1-Pyrrolidinyl)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(2-(1-Pyrrolidinyl)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(2-(1-Pyrrolidinyl)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride hydrate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The ethoxy group and benzene ring may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(1-Pyrrolidinyl)ethoxy)phenylboronic acid: Similar structure but with a boronic acid group instead of the trimethylbenzeneethanamine moiety.
4-[2-(1-Pyrrolidinyl)ethoxy]benzenamine: Similar structure but with an amine group instead of the trimethylbenzeneethanamine moiety.
Uniqueness
4-(2-(1-Pyrrolidinyl)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
126002-29-7 |
|---|---|
Molekularformel |
C17H30Cl2N2O |
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
N,N-dimethyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C17H28N2O.2ClH/c1-15(18(2)3)14-16-6-8-17(9-7-16)20-13-12-19-10-4-5-11-19;;/h6-9,15H,4-5,10-14H2,1-3H3;2*1H |
InChI-Schlüssel |
IQVQKHVPFDXQRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OCCN2CCCC2)N(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



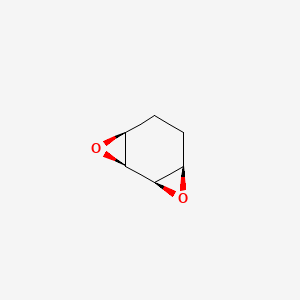
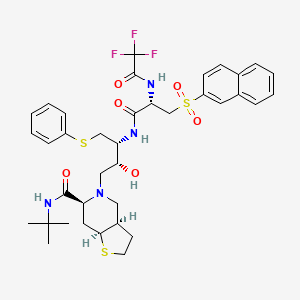
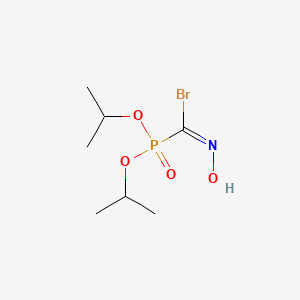
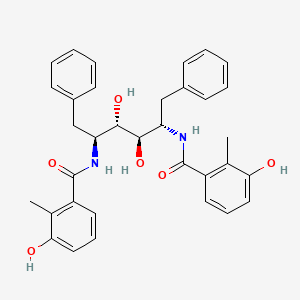
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
